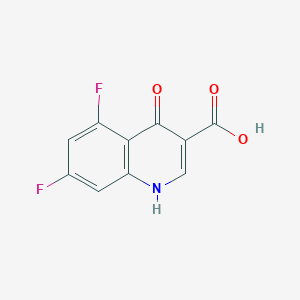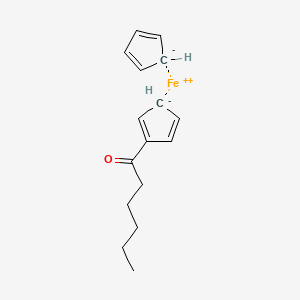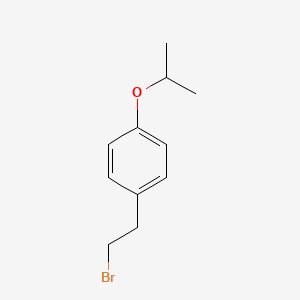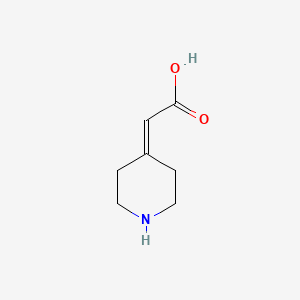
2-Chloro-7-fluoroquinoline-3-carbonitrile
Vue d'ensemble
Description
“2-Chloro-7-fluoroquinoline-3-carbonitrile” is a chemical compound with the molecular formula C10H4ClFN2 . It has gained significant interest from the scientific community due to its potential applications.
Molecular Structure Analysis
The molecular structure of “2-Chloro-7-fluoroquinoline-3-carbonitrile” can be represented by the InChI code: 1S/C10H4ClFN2/c11-10-7 (5-13)3-6-1-2-8 (12)4-9 (6)14-10/h1-4H . This indicates the presence of 10 carbon atoms, 4 hydrogen atoms, 1 chlorine atom, 1 fluorine atom, and 2 nitrogen atoms in the molecule.
Physical And Chemical Properties Analysis
The molecular weight of “2-Chloro-7-fluoroquinoline-3-carbonitrile” is 206.61 . It is a powder at room temperature .
Applications De Recherche Scientifique
Synthesis and Chemical Reactions
Chloroquinoline-3-carbonitrile derivatives, including compounds like 2-Chloro-7-fluoroquinoline-3-carbonitrile, have been extensively studied for their diverse synthetic methods and chemical reactions. These compounds are valuable in the production of biologically active compounds due to their varied reactivity, which allows for numerous chemical transformations. The synthetic versatility of these derivatives makes them critical intermediates in the development of new pharmaceuticals, agrochemicals, and materials with potential applications in various fields of scientific research (Mekheimer et al., 2019).
Antitumor Activities
Specific chloroquinoline-3-carbonitrile derivatives have demonstrated promising antitumor activities. For instance, novel pyrano[3,2-h]quinoline derivatives synthesized from chloro/bromo/fluorostyryl-8-hydroxyquinoline and α-cyano-p-chloro/bromocinnamonitriles have been evaluated against various human tumor cell lines. These studies revealed that certain compounds inhibited cancer cell growth effectively, highlighting their potential as therapeutic agents in oncology (El-Agrody et al., 2012).
Optoelectronic and Nonlinear Properties
The optoelectronic, nonlinear, and charge transport properties of hydroquinoline derivatives, closely related to chloroquinoline-3-carbonitrile compounds, have been explored through density functional theory (DFT) studies. These compounds exhibit promising multifunctional material characteristics, suggesting applications in optoelectronics and as components in electronic devices due to their efficient charge transport and photophysical properties (Irfan et al., 2020).
Fluorescent Materials and Mechanofluorochromic Activities
3,6-Diamino-7,8-dihydroisoquinoline-4-carbonitrile derivatives, structurally related to 2-Chloro-7-fluoroquinoline-3-carbonitrile, have shown significant solid-state fluorescence and mechanofluorochromic activities. These properties are crucial for the development of novel fluorescent materials with applications in sensing, imaging, and information encryption (Zhang et al., 2021).
Safety and Hazards
Safety information for “2-Chloro-7-fluoroquinoline-3-carbonitrile” indicates that it may be harmful if swallowed or inhaled, and it may cause skin and eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands thoroughly after handling, and using only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
2-chloro-7-fluoroquinoline-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4ClFN2/c11-10-7(5-13)3-6-1-2-8(12)4-9(6)14-10/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSVITKVBOSWWRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=NC(=C(C=C21)C#N)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4ClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60589003 | |
| Record name | 2-Chloro-7-fluoroquinoline-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60589003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
948291-81-4 | |
| Record name | 2-Chloro-7-fluoroquinoline-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60589003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{4-[(Chloroacetyl)amino]phenyl}acetic acid](/img/structure/B1626942.png)

![[Naphthalene-2,6-diylbis(methylene)]bis(triphenylphosphanium) dibromide](/img/structure/B1626944.png)
![1-{[(4-Chlorophenyl)methyl]amino}cyclohexane-1-carboxylic acid](/img/structure/B1626946.png)
![1-[(2H-1,3-Benzodioxol-5-yl)methyl]-1,2,3,4-tetrahydroquinoxaline](/img/structure/B1626947.png)
![1-[(3,4-Dichlorophenyl)methyl]-1,2,3,4-tetrahydroquinoxaline](/img/structure/B1626948.png)

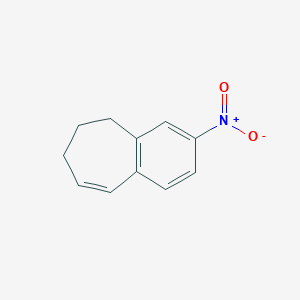
![5-Tosyl-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B1626954.png)
